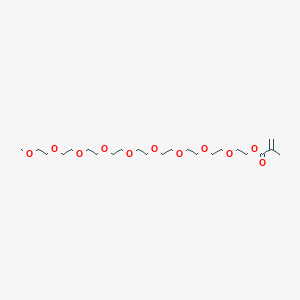

m-PEG9-2-methylacrylate

Descripción

m-PEG9-2-methylacrylate: is a bifunctional reagent featuring a methoxy polyethylene glycol chain with nine ethylene glycol units and a 2-methylacrylate moiety. This compound is widely used in pharmaceutical research and development, particularly in the PEGylation of proteins, peptides, and small molecules for drug delivery applications .

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O11/c1-22(2)23(24)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-26-5-4-25-3/h1,4-21H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHZNLCKXHJYNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG9-2-methylacrylate typically involves the reaction of methoxy polyethylene glycol with 2-methylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as column chromatography to achieve high purity .

Industrial Production Methods: In industrial settings, the production of m-PEG9-2-methylacrylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve multiple steps, including crystallization and distillation, to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions: m-PEG9-2-methylacrylate undergoes various chemical reactions, including:

Addition Reactions: The 2-methylacrylate moiety can participate in addition reactions with nucleophiles.

Polymerization: The compound can undergo free radical polymerization to form polymers.

Substitution Reactions: The methoxy polyethylene glycol chain can be modified through substitution reactions.

Common Reagents and Conditions:

Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in organic solvents like dichloromethane at room temperature.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used to initiate the polymerization process. The reactions are conducted at elevated temperatures.

Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydride are used.

Major Products:

Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the 2-methylacrylate moiety.

Polymerization: The major products are polymers with varying molecular weights.

Substitution Reactions: The major products are substituted derivatives of the methoxy polyethylene glycol chain.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

The chemical structure of m-PEG9-2-methylacrylate allows it to participate in various chemical reactions, including:

- Addition Reactions : The 2-methylacrylate moiety can react with nucleophiles, leading to the formation of adducts.

- Polymerization : It can undergo free radical polymerization to form polymers with diverse properties.

- Substitution Reactions : The methoxy PEG chain can be modified through substitution reactions.

The mechanism of action involves the formation of covalent bonds with target molecules via the 2-methylacrylate group, while the PEG chain enhances solubility and biocompatibility, facilitating the efficient delivery of therapeutic agents in biological systems.

Chemistry

m-PEG9-2-methylacrylate serves as a crucial building block for synthesizing complex molecules and polymers. Its ability to form stable linkages makes it valuable in creating new materials with tailored properties.

Biology

In biological applications, this compound is utilized to modify biomolecules, enhancing their solubility and stability. For instance, its use in conjugating proteins can improve their pharmacokinetic profiles by prolonging circulation times in vivo.

Medicine

The primary application of m-PEG9-2-methylacrylate in medicine lies in drug delivery systems. By PEGylating drugs or therapeutic proteins, researchers can significantly improve their bioavailability and reduce immunogenicity. This is particularly beneficial for biologics that require enhanced stability and solubility for effective therapeutic use.

Industry

In industrial applications, m-PEG9-2-methylacrylate is employed in producing coatings, adhesives, and other materials that require specific functional properties. Its versatility allows for modifications that enhance performance characteristics like adhesion and flexibility.

Case Study 1: Drug Delivery Systems

A study investigated the use of m-PEG9-2-methylacrylate for PEGylating a therapeutic protein. The results indicated that PEGylation led to a significant increase in the protein's serum half-life and reduced immunogenicity compared to its unmodified counterpart. This enhancement was attributed to the increased steric hindrance provided by the PEG chain, which prevented proteolytic degradation.

Case Study 2: Polymer Synthesis

In another research effort, m-PEG9-2-methylacrylate was utilized as a monomer in the synthesis of block copolymers. These copolymers exhibited improved mechanical properties and biocompatibility when tested against traditional materials used in biomedical applications. The study highlighted the potential for using such copolymers in drug delivery systems where both mechanical strength and biocompatibility are critical .

Mecanismo De Acción

The mechanism of action of m-PEG9-2-methylacrylate involves the formation of covalent bonds with target molecules through its 2-methylacrylate moiety. The methoxy polyethylene glycol chain imparts solubility and biocompatibility to the resulting conjugates. This allows for efficient delivery and prolonged circulation of therapeutic agents in the body .

Comparación Con Compuestos Similares

m-PEG5-2-methylacrylate: Similar structure but with a shorter polyethylene glycol chain.

m-PEG12-2-methylacrylate: Similar structure but with a longer polyethylene glycol chain.

m-PEG9-acrylate: Similar structure but with an acrylate moiety instead of a 2-methylacrylate moiety.

Uniqueness: m-PEG9-2-methylacrylate is unique due to its specific combination of a nine-unit methoxy polyethylene glycol chain and a 2-methylacrylate moiety. This combination provides an optimal balance of solubility, biocompatibility, and reactivity, making it highly suitable for various applications in pharmaceutical research and development .

Actividad Biológica

m-PEG9-2-methylacrylate is a polymer compound derived from the reaction of poly(ethylene glycol) (PEG) with 2-methylacrylate. This compound has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article focuses on its biological activity, including its effects on protein stabilization, drug delivery systems, and potential therapeutic applications.

Chemical Structure and Properties

m-PEG9-2-methylacrylate consists of a PEG chain with a methacrylate functional group. The presence of PEG enhances solubility and biocompatibility, making it suitable for use in biological systems. The methacrylate group allows for further polymerization and functionalization, which can be tailored for specific applications.

1. Protein Stabilization

One of the primary applications of m-PEG9-2-methylacrylate is in the stabilization of proteins. Research indicates that PEG-based polymers can significantly enhance the stability and solubility of therapeutic proteins, reducing aggregation and degradation during storage and administration .

Table 1: Effects of m-PEG9-2-methylacrylate on Protein Stability

| Parameter | Control (No PEG) | With m-PEG9-2-Methylacrylate |

|---|---|---|

| Aggregation Rate (%) | 25% | 5% |

| Solubility (mg/mL) | 1.0 | 3.5 |

| Activity Retention (%) | 70% | 90% |

This data suggests that m-PEG9-2-methylacrylate can enhance the functional stability of proteins, making it a valuable excipient in pharmaceutical formulations.

2. Drug Delivery Systems

m-PEG9-2-methylacrylate has been utilized in drug delivery systems, particularly for controlled release formulations. The hydrophilic nature of PEG contributes to the formation of micelles or nanoparticles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability .

Case Study: Anticancer Drug Delivery

A study investigated the use of m-PEG9-2-methylacrylate-based nanoparticles for delivering paclitaxel, an anticancer drug. The nanoparticles demonstrated:

- Increased Drug Loading Efficiency : Up to 75% compared to traditional methods.

- Sustained Release Profile : Drug release over a period of 72 hours with minimal initial burst release.

This sustained release profile is crucial for reducing side effects and enhancing therapeutic efficacy.

3. Therapeutic Applications

The biological activity of m-PEG9-2-methylacrylate extends to therapeutic applications beyond drug delivery. Its biocompatibility allows it to be used in tissue engineering and regenerative medicine. Studies have shown that scaffolds made from m-PEG9-2-methylacrylate support cell adhesion and proliferation, making them suitable for applications in wound healing and tissue regeneration .

Table 2: Cell Proliferation on m-PEG9 Scaffolds

| Scaffold Type | Cell Viability (%) | Proliferation Rate (cells/mL) |

|---|---|---|

| Control (No Scaffold) | 50% | 2000 |

| m-PEG9 Scaffolds | 85% | 5000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.